molecular formula C21H31F B1330459 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene CAS No. 82832-27-7

1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene

Cat. No. B1330459
CAS RN: 82832-27-7
M. Wt: 302.5 g/mol
InChI Key: IKODGORUTZMKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene" is not directly studied in the provided papers. However, the papers do provide insights into related fluorinated benzene compounds and cyclohexane derivatives, which can be useful in understanding the chemical behavior and properties of similar compounds. For instance, the study of photophysical properties of 1,4-bis(phenylethynyl)benzene can shed light on the fluorescence behavior of benzene derivatives . The synthesis and crystal structure of a crowded fluorinated benzene compound , as well as the interaction between fluorocyclohexanes and benzene , are particularly relevant to the analysis of the target compound.

Synthesis Analysis

The synthesis of fluorinated benzene derivatives, such as the one described in paper , involves the transformation of fluoro(triisopropylsilyl)acetylene into a highly crowded fluorinated benzene. This process can be achieved through thermochemical or photochemical means, resulting in excellent yields. The synthesis of fluorocyclohexanes, as discussed in paper , involves fluorination of benzene over CoF3, followed by separation techniques like fractional distillation and preparative scale GLC. These methods could potentially be adapted for the synthesis of "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene" by incorporating the appropriate substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is crucial for understanding their chemical behavior. X-ray crystallography, as used in paper , provides detailed information about the molecular structure of such compounds. The study of particularly strong C-H···π interactions between benzene and fluorocyclohexanes also contributes to the understanding of molecular interactions that could be present in "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene".

Chemical Reactions Analysis

The reactivity of fluorinated benzene compounds can be influenced by the presence of fluorine atoms and their positions on the benzene ring. For example, the benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane provides access to various building blocks, indicating that the benzylic position in fluorinated benzene compounds is reactive and can undergo further chemical transformations. This information can be extrapolated to predict the reactivity of the benzylic position in "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene".

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The photophysical measurements of 1,4-bis(phenylethynyl)benzene and the solid-state fluorescence changes in crystals of benzo[b]naphtho[1,2-d]furan-6-one-type fluorophores highlight the impact of structure and solvent interactions on the fluorescence properties. These studies suggest that "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene" may also exhibit unique photophysical properties, which could be further investigated using similar experimental approaches.

Scientific Research Applications

Application 1: Detoxification of Fluorinated Liquid Crystal Monomers

  • Summary of Application : This compound is used in the study of the detoxification of fluorinated liquid crystal monomers (LCMs). LCMs are emerging as new persistent organic pollutants .
  • Methods of Application : The structure-reactivity relationships of fluorinated LCMs subject to photocatalysis-generated oxidation species were investigated .
  • Results : The degradation rate constant of BBDB was 3.0, 2.6, and 6.8 times higher than DPrCB, TPrCB and ECTB, respectively . The detoxification processes of BBDB, DPrCB and TPrCB included carbon bond cleavage and benzene ring opening .

Application 2: Crystal Structure Analysis

  • Summary of Application : The crystal structure of 1-fluoro-4-(p-tolylethynyl)benzene, a similar compound, was analyzed .
  • Methods of Application : The crystal structure was obtained from a hexane solution after 6 hours .
  • Results : The molecular structure is shown in the figure provided in the source . The crystal data and atomic coordinates are also provided .
  • Chemical Synthesis : This compound is often used in the synthesis of other complex organic compounds . It’s used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

  • Research Use : 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene is often used in research settings. It’s not intended for human or veterinary use.

  • Chemical Synthesis : This compound is often used in the synthesis of other complex organic compounds . It’s used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

  • Research Use : 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene is often used in research settings. It’s not intended for human or veterinary use.

properties

IUPAC Name

1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKODGORUTZMKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342134
Record name 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene

CAS RN

82832-27-7
Record name 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.